2-(4-Fluorophenyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps. Researchers have explored various methods, including cyclization reactions, condensations, and functional group modifications. Notably, chlorination of precursor compounds (such as 1,7-dihydropyrido[5,4-d]pyrimidine-2,4,8(3H)-trione) has been employed to access the desired product .
Molecular Structure Analysis
The molecular structure of 2-(4-Fluorophenyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylic acid reveals its unique arrangement of atoms, bond angles, and hybridization states. The fluorine-substituted phenyl ring contributes to its overall shape and reactivity. Detailed spectroscopic techniques, such as 1H-NMR and 13C-NMR, can provide insights into its proton and carbon environments .
Scientific Research Applications
Fluorinated Pyrimidines in Cancer Research
Fluorinated pyrimidines, like 5-Fluorouracil (5-FU), a closely related compound, have been pivotal in cancer treatment, utilized for treating over 2 million cancer patients annually. Research in this area focuses on the synthesis of 5-FU, including the incorporation of radioactive and stable isotopes to study metabolism and biodistribution. These insights are crucial for developing more precise cancer therapies in the era of personalized medicine (Gmeiner, 2020).
Synthesis and Application of Pyranopyrimidine Scaffolds
The pyranopyrimidine core is essential for the pharmaceutical industry due to its synthetic versatility and bioavailability. Research has shown that 5H-pyrano[2,3-d]pyrimidine scaffolds, which share structural similarities with 2-(4-Fluorophenyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylic acid, are applicable in diverse synthetic pathways. These studies emphasize the role of hybrid catalysts in synthesizing these scaffolds, highlighting their importance in developing lead molecules for medicinal applications (Parmar, Vala, & Patel, 2023).
Optoelectronic Materials from Pyrimidine Derivatives
Quinazolines and pyrimidines are known for their significant biological activities and have recently been investigated for their applications in optoelectronic materials. The incorporation of pyrimidine fragments into π-extended conjugated systems has been of great value for creating novel materials for organic light-emitting diodes (OLEDs), image sensors, and photoelectric conversion elements. This research underscores the versatility of pyrimidine derivatives in both biological and material science applications (Lipunova et al., 2018).
Properties
IUPAC Name |
2-(4-fluorophenyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3O2/c15-11-3-1-9(2-4-11)13-16-7-10-8-18(14(19)20)6-5-12(10)17-13/h1-4,7H,5-6,8H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMORPOGOIAMBJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=C(N=C21)C3=CC=C(C=C3)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30856739 | |
Record name | 2-(4-Fluorophenyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30856739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1395492-92-8 | |
Record name | 2-(4-Fluorophenyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30856739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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